molecular formula C8H5F3O B1306031 2',4',6'-Trifluoroacetophenone CAS No. 51788-77-3

2',4',6'-Trifluoroacetophenone

Cat. No. B1306031
CAS RN: 51788-77-3
M. Wt: 174.12 g/mol
InChI Key: FFJSZHCBWFPSJI-UHFFFAOYSA-N
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Description

2',4',6'-Trifluoroacetophenone is a chemical compound that is closely related to various fluorinated acetophenones, which are characterized by the presence of fluorine atoms and an acetyl group attached to a benzene ring. Although the provided papers do not directly discuss 2',4',6'-Trifluoroacetophenone, they do provide insights into similar compounds that can help infer some of its properties and reactivity.

Synthesis Analysis

The synthesis of related fluorinated compounds, such as 2-(trifluoroacetyl)chromones, involves Claisen condensation reactions followed by deprotection steps. For instance, 2-hydroxyacetophenones can be condensed with methyl 2-methoxytetrafluoropropionate, and subsequent sulfuric acid-mediated deprotection yields the desired trifluoroacetyl chromones . This suggests that similar synthetic strategies could potentially be applied to synthesize 2',4',6'-Trifluoroacetophenone, with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure and vibrational modes of compounds similar to 2',4',6'-Trifluoroacetophenone can be studied using spectroscopic techniques such as FTIR, FT-Raman, and NMR. For example, 2,4-difluoroacetophenone has been analyzed using density functional theory (DFT) to calculate its optimum molecular geometry, vibrational frequencies, and other spectroscopic properties . These methods could be used to determine the molecular structure of 2',4',6'-Trifluoroacetophenone and to understand the effects of the trifluoromethyl group on its chemical behavior.

Chemical Reactions Analysis

Fluorinated acetophenones can participate in various chemical reactions. The paper on 2-(trifluoroacetyl)chromones describes their reactions with diamines to produce tetrahydropyrazines and quinoxaline derivatives . Additionally, 2,2,2-Trifluoroacetophenone has been used as an organocatalyst for the oxidation of tertiary amines and azines to N-oxides . These findings indicate that 2',4',6'-Trifluoroacetophenone may also act as a reactive intermediate or catalyst in similar transformations, given its structural similarity to these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated acetophenones can be deduced from their molecular structure and reactivity. The presence of fluorine atoms typically affects the electron distribution within the molecule, as indicated by the molecular electrostatic potential (MEP) map of 2,4-difluoroacetophenone, which shows negative potential sites on the oxygen atom . The polarizability, hyperpolarizability, and dipole moment of such molecules can also be calculated to predict their behavior in different environments. These properties are crucial for understanding the reactivity and potential applications of 2',4',6'-Trifluoroacetophenone in various chemical contexts.

Scientific Research Applications

Synthesis and Characterization in Polymer Research

2',4',6'-Trifluoroacetophenone plays a crucial role in the synthesis of novel fluorinated monomers for polyimides. A study by Brink et al. (1994) detailed the synthesis of a fluorinated diamine monomer using trifluoroacetophenone. This monomer was then used to create new polyimides, showing excellent solvent resistance and high thermal stability, evidenced by their high glass transition and melting temperatures (Brink, Brandom, Wilkes, & McGrath, 1994).

Fluorescence Sensing Applications

Trifluoroacetophenone derivatives have been employed in fluorescence sensing. Kim and Ahn (2008) reported that oligothiophene-based o-(carboxamido)trifluoroacetophenones show fluorescence enhancement upon binding with carboxylate anions, potentially useful in anion detection (Kim & Ahn, 2008).

Safety And Hazards

2’,4’,6’-Trifluoroacetophenone is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-(2,4,6-trifluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O/c1-4(12)8-6(10)2-5(9)3-7(8)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFJSZHCBWFPSJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80380291
Record name 2',4',6'-Trifluoroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',4',6'-Trifluoroacetophenone

CAS RN

51788-77-3
Record name 2',4',6'-Trifluoroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2,4,6-trifluorophenyl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
J Zhao, X Xie, Q Lin, X Ma, P Su, Y Xia - Analytical Chemistry, 2020 - ACS Publications
The Paternò–Büchi (PB) reaction is a photochemical reaction involving [2 + 2] cycloaddition between electronically excited carbonyl and carbon–carbon double bond (C═C). It has …
Number of citations: 44 pubs.acs.org
CP Medina, C López, RM Claramunt… - J. Heterocycl …, 2009 - researchgate.net
We have been interested in 1H-indazoles for many years [1–4], some of them being potent inhibitors of the nitric oxide synthase (NOS) family of isozymes [5–8]. Amongst indazoles, 3-…
Number of citations: 10 www.researchgate.net
MB Skaddan, RG Bergman - Journal of Labelled Compounds …, 2006 - Wiley Online Library
The cationic Ir(III) complex, [Cp*(PMe 3 )IrMe(CH 2 Cl 2 )][BAr f ] (1, Cp*=η 5 ‐C 5 Me 5 , BAr f =MeB(C 6 F 5 ) 3 ), has been shown to be a useful reagent in the tritium and deuterium …
KC Joshi, VN Pathak, V Grover - Journal of Fluorine Chemistry, 1981 - Elsevier
New polyfluorinated 1,3-diketones have been prepared from polyfluorinated acetophenones and appropriate esters in the presence of sodamide. The corresponding copper 1,3-…
Number of citations: 9 www.sciencedirect.com
HM Hynds, KM Hines - Journal of the American Society for Mass …, 2022 - ACS Publications
The Paternò–Büchi (PB) reaction is a cycloaddition reaction between a carbon–carbon double bond (C═C) and a photochemically excited carbonyl-containing compound. The …
Number of citations: 5 pubs.acs.org
KC Joshi, VN Pathak, V Grover - Journal of Fluorine Chemistry, 1980 - Elsevier
In the lti nmr spectra, of all compounds, a sharp signal is observed at S (6.2-6.8) ppm which is assigned to methine protons (= CJ-) present at the o (-position. The appearance of enolic …
Number of citations: 8 www.sciencedirect.com
H Shi, Z Tan, X Guo, H Ren, S Wang, Y Xia - Analytical Chemistry, 2023 - ACS Publications
The Paternò–Büchi (PB) derivatization of carbon–carbon double bond (C═C) has been increasingly employed with tandem mass spectrometry to analyze unsaturated lipids. It …
Number of citations: 2 pubs.acs.org
J Zhang, Z Zhang, T Jiang, Z Zhang, W Zhang, W Xu - Talanta, 2023 - Elsevier
Unsaturated lipids play an essential role in life activities. Identifying and quantifying their carbon-carbon double bond (Cdouble bondC) isomers have become a hot topic in recent years. …
Number of citations: 4 www.sciencedirect.com
LM Twanmoh - 1970 - spiral.imperial.ac.uk
The proton chemical shifts of side-chain methyl groups in para-, meta-and ortho-substituted toluenes, anisoles, acetophenones and 2-X-4-fluorophenyl-c4, c:-dimethyl-carbinols, 2-X-4-…
Number of citations: 2 spiral.imperial.ac.uk
C Chen, R Li, H Wu - Journal of Chromatography B, 2022 - Elsevier
Unsaturated fatty acids (UFAs) are essential fatty acids that execute various biological functions in the human body. Therefore, the qualitative and quantitative analysis of UFAs in …
Number of citations: 1 www.sciencedirect.com

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